Fluticasone-d3 17β-Carboxylic Acid
Description
Properties
Molecular Formula |
C₂₁H₂₃D₃F₂O₅ |
|---|---|
Molecular Weight |
399.44 |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-(methyl-d3)-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-(methyl-d3)_x000B_pregna-3-oxo-1,4-diene-17β-carboxylic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Characterization for Research Applications
Synthetic Pathways and Methodologies for Fluticasone (B1203827) 17β-Carboxylic Acid
The synthesis of Fluticasone 17β-Carboxylic Acid, and by extension its deuterated form, is intrinsically linked to its precursor, Fluticasone Propionate (B1217596). The strategic placement of the carboxylic acid group at the 17β-position is a key transformation in its preparation for research applications.
Derivation from Fluticasone Propionate and Related Precursors
The most direct and widely employed method for the synthesis of Fluticasone 17β-Carboxylic Acid is the hydrolysis of the propionate ester of Fluticasone Propionate. This process involves the cleavage of the ester bond at the C-17 position, yielding the desired carboxylic acid. This transformation can be achieved through various chemical or enzymatic hydrolysis methods.
In a typical chemical hydrolysis, Fluticasone Propionate is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent system, often a mixture of an alcohol and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the propionate group, leading to the formation of the carboxylate salt, which is subsequently acidified to yield the final carboxylic acid product.
Alternatively, enzymatic hydrolysis offers a milder and more selective approach. Esterases, a class of hydrolase enzymes, can be employed to specifically cleave the propionate ester bond under physiological conditions, minimizing the risk of side reactions or degradation of the steroidal backbone.
Another synthetic route starts from related corticosteroid precursors, such as flumethasone. This multi-step process involves the oxidative cleavage of the C-17 side chain to generate the 17β-carboxylic acid functionality google.com. This is followed by the activation of the carboxyl group and subsequent reactions to build the final structure google.com.
Deuterium (B1214612) Incorporation Strategies in the Synthesis of Fluticasone-d3 17β-Carboxylic Acid
The synthesis of this compound necessitates the introduction of three deuterium atoms, typically into the propionate group of the precursor molecule. This is most commonly achieved by using a deuterated propionylating agent during the synthesis of the Fluticasone Propionate-d3 precursor.
One common strategy involves the use of deuterated propionic acid or its derivatives, such as propionyl-d5 chloride or propionic-d6 anhydride. These reagents can be used to esterify the 17α-hydroxyl group of a suitable fluticasone precursor. The "d3" designation in this compound typically refers to the deuteration of the ethyl group of the original propionate moiety.
The synthesis of the deuterated precursor, Fluticasone Propionate-d3, can be followed by the same hydrolysis methods described in the previous section to yield the final product, this compound. The stability of the C-D bonds under these hydrolysis conditions ensures that the deuterium labels are retained in the final molecule. The availability of "Fluticasone 17β-Carboxylic Acid Propionate-d3" as a known impurity and a commercially available standard further supports this synthetic approach.
Research-Oriented Characterization of this compound
As a reference standard, the structural integrity and purity of this compound must be unequivocally established. This is accomplished through a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the structure of this compound and verifying the position and incorporation of the deuterium atoms.
¹H NMR (Proton NMR): The ¹H NMR spectrum of the deuterated compound would be expected to show the absence of signals corresponding to the protons on the ethyl group of the propionate moiety, confirming successful deuteration. The remaining signals for the steroid backbone would be consistent with the structure of Fluticasone 17β-Carboxylic Acid.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The signals for the carbons in the deuterated propionate group would exhibit characteristic splitting patterns due to coupling with deuterium, providing further evidence of successful labeling.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.
Mass Spectrometry (MS) is another critical tool for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the incorporation of three deuterium atoms, which results in a mass increase of approximately 3 atomic mass units compared to the non-deuterated analogue.
Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule. The fragmentation of the deuterated propionate group would produce characteristic daughter ions with masses shifted by three units compared to the non-deuterated compound, further confirming the location of the deuterium labels.
| Technique | Observed/Expected Data for Fluticasone 17β-Carboxylic Acid | Expected Variations for this compound |
|---|---|---|
| ¹H NMR | Signals corresponding to the steroid backbone protons. Signals for the ethyl group of the propionate moiety (if present as an impurity). | Absence of signals for the ethyl protons of the propionate group. |
| ¹³C NMR | Signals for all carbons in the steroid backbone and the carboxylic acid. | Signals for the carbons in the deuterated ethyl group will be triplets due to C-D coupling. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) corresponding to the exact mass of C₂₁H₂₆F₂O₅. | Molecular Ion Peak (M+) will be shifted by approximately +3 Da, corresponding to C₂₁H₂₃D₃F₂O₅. |
Chromatographic Purity Assessment for Reference Standards
The purity of this compound as a reference standard is critical for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this assessment.
These techniques separate the target compound from any impurities, including starting materials, byproducts, and any residual non-deuterated or partially deuterated species. The use of a high-resolution column, such as a C18 reversed-phase column, coupled with a suitable mobile phase gradient allows for the separation of closely related compounds.
Detection is typically performed using a UV detector, as the steroidal core of the molecule contains a chromophore that absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity is expected to be very high, often exceeding 98%.
Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for a more sensitive and specific purity assessment. This technique combines the separation power of LC with the mass-resolving capability of MS, allowing for the detection and quantification of impurities at very low levels. The use of a deuterated internal standard, such as this compound itself, is crucial for accurate quantification in complex matrices.
| Parameter | Typical Conditions/Values |
|---|---|
| Chromatographic System | HPLC or UPLC |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV at a specific wavelength (e.g., 240 nm) or MS/MS |
| Purity Specification | Typically ≥98% |
Metabolic Pathways and Biotransformation Studies of Fluticasone Leading to the 17β Carboxylic Acid
Enzymatic Formation of Fluticasone (B1203827) 17β-Carboxylic Acid
The conversion of fluticasone propionate (B1217596) to its 17β-carboxylic acid metabolite is a crucial step in its deactivation and elimination. This biotransformation is primarily mediated by specific enzymes within the body.
Role of Cytochrome P450 Enzymes, notably CYP3A4
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of fluticasone. nih.gov Extensive research has identified CYP3A4 as the principal enzyme responsible for the formation of the fluticasone 17β-carboxylic acid metabolite. nih.govnih.gov
In vitro studies have demonstrated that the hydrolysis of the thioester group of fluticasone propionate is not a simple esterase-mediated reaction but is selectively catalyzed by P450 enzymes. nih.gov This process is NADPH-dependent, confirming the involvement of CYP enzymes. nih.gov The formation of the 17β-carboxylic acid derivative has been shown to be significantly catalyzed by CYP3A4, with CYP3A5 and CYP3A7 also contributing to this metabolic pathway. nih.govnih.gov The intrinsic clearance values (Vmax/Km) for the formation of this metabolite are comparable across these three CYP3A enzymes. nih.gov
The significance of CYP3A4 in fluticasone metabolism is further highlighted by inhibition studies. The potent CYP3A inhibitor ketoconazole (B1673606) has been shown to markedly impair the formation of the 17β-carboxylic acid metabolite by over 94%, while inhibitors of other P450 enzymes have minimal effect. nih.gov This underscores the dominant role of CYP3A4 in the metabolic clearance of fluticasone propionate at pharmacologically relevant concentrations. nih.gov
Investigation of Other Potential Metabolic Enzymes
While the CYP3A subfamily is the primary driver of fluticasone metabolism to its 17β-carboxylic acid derivative, the potential involvement of other enzymes has been a subject of investigation. However, studies have consistently shown that at therapeutic concentrations, the biotransformation is predominantly mediated by CYP3A enzymes. nih.gov Research using a panel of cDNA-expressed enzymes confirmed that metabolite formation was primarily catalyzed by CYP3A enzymes at fluticasone propionate concentrations of 1 microM or less. nih.gov While other metabolic pathways like oxidative defluorination and hydroxylation have been observed for similar compounds like fluticasone furoate, the main pathway for fluticasone propionate remains the formation of the 17β-carboxylic acid. nih.govresearchgate.net
Comparative In Vitro Metabolism Studies
In vitro models are invaluable tools for characterizing the metabolic pathways of drugs like fluticasone. These systems allow for controlled investigation of biotransformation processes in a simplified environment.
Biotransformation in Liver Microsomal Systems
Human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, are a widely used in vitro model for studying drug metabolism. researchgate.net Studies using human liver microsomes have consistently shown that they catalyze the formation of a single major metabolite of fluticasone propionate, which is the 17β-carboxylic acid derivative, at substrate concentrations up to 10 microM. nih.gov The kinetics of this metabolite formation in liver microsomes are consistent with the action of a single enzyme, with a Km value of approximately 5 microM. nih.gov
The rate of formation of the 17β-carboxylic acid metabolite in a panel of human liver microsomes has shown a significant correlation (r > 0.95) with CYP3A4/5 activities. nih.gov This further solidifies the central role of these enzymes in fluticasone metabolism.
| In Vitro System | Key Findings | Reference |
| Human Liver Microsomes | Catalyzes the formation of a single major metabolite, the 17β-carboxylic acid derivative. Kinetics are consistent with a single enzyme (Km ≈ 5 µM). | nih.gov |
| cDNA-Expressed Enzymes | M1 formation primarily catalyzed by CYP3A enzymes (CYP3A4, CYP3A5, CYP3A7) at concentrations ≤ 1 µM. | nih.gov |
Metabolism in Isolated Hepatocytes and Other Cellular Models
Isolated hepatocytes provide a more complete metabolic system compared to microsomes as they contain both phase I and phase II enzymes. uni-regensburg.deuniversiteitleiden.nl While specific data on fluticasone metabolism in isolated hepatocytes is less detailed in the provided search results, it is known that hepatocytes are a valuable tool for predicting in vivo metabolic clearance. nih.gov Studies with other compounds have shown that hepatocytes can reveal a greater variety of metabolite structures compared to microsomes. nih.gov For fluticasone, while the primary metabolite remains the 17β-carboxylic acid, studies in more complex cellular models could potentially identify minor metabolic pathways. Interestingly, some research suggests that airway bacteria may also have the capacity to metabolize fluticasone propionate, leading to the formation of fluticasone 17β-carboxylic acid. researchgate.net
Preclinical In Vivo Metabolic Fate of Fluticasone 17β-Carboxylic Acid
Preclinical in vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole organism. Following administration, fluticasone propionate undergoes rapid and extensive first-pass metabolism, primarily in the liver. nih.govnih.gov This results in the formation of the inactive 17β-carboxylic acid metabolite. nih.gov
In studies with a related compound, fluticasone furoate, the 17β-carboxylic acid metabolite was a notable circulating component after oral administration. researchgate.netnih.gov Following both intravenous and oral administration of radiolabeled fluticasone furoate, the vast majority of the radioactivity (at least 90%) was recovered in the feces, with only trace amounts of the unchanged parent compound found. researchgate.netnih.gov This indicates extensive metabolism and excretion. The 17β-carboxylic acid metabolite of fluticasone propionate has been found to account for 3-40% of fecal excretion. nih.gov
| Parameter | Finding | Reference |
| Primary Site of Metabolism | Liver (extensive first-pass metabolism) | nih.govnih.gov |
| Major Metabolite | Inactive 17β-carboxylic acid derivative | nih.govnih.gov |
| Primary Route of Excretion | Feces | researchgate.netnih.gov |
| Fecal Excretion of Metabolite | 3-40% as the 17β-carboxylic acid metabolite of fluticasone propionate | nih.gov |
Excretion Patterns and Elimination Pathways in Animal Models
Studies in various animal models, including rats and mice, have consistently demonstrated that the primary route of excretion for fluticasone propionate and its metabolites is through the feces. fda.govdrugbank.com After administration, the majority of the drug is eliminated in the bile, a process facilitated by its high lipophilicity. fda.gov
Pharmacokinetic investigations in rats and dogs revealed that after intravenous administration, fluticasone propionate is rapidly cleared from the plasma. fda.gov The major metabolite detected in the bile and feces of rats was the 17β-carboxylic acid derivative. fda.gov Similarly, this metabolite was found in significant amounts in the feces of mice following both oral and subcutaneous administration. fda.gov
Renal clearance plays a minor role in the elimination of fluticasone propionate. fda.gov In all animal species studied, urinary excretion accounted for less than 5% of a parenteral dose, with only trace amounts of the unchanged drug found in the urine. fda.gov This indicates that the kidneys are not a primary pathway for the elimination of either the parent drug or its 17β-carboxylic acid metabolite. The rapid elimination, predominantly via the feces, prevents significant systemic accumulation of the drug. fda.gov
Tissue Distribution and Clearance Mechanisms in Preclinical Systems
The distribution of fluticasone propionate and its subsequent clearance from tissues have been extensively studied in preclinical systems. Following administration, fluticasone propionate is known to have a high affinity for and retention in lung tissue, which is advantageous for its therapeutic effect in respiratory conditions. nih.govmdpi.com
In rats, after intravenous administration, the highest concentrations of the drug were found in the liver, kidney, spleen, and gastrointestinal tract. fda.gov However, animal studies have shown that fluticasone propionate does not tend to accumulate in any specific tissue over time. fda.gov
The clearance of fluticasone propionate is rapid and extensive, primarily occurring through hepatic metabolism. fda.govnih.gov The main metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group, which results in the formation of the inactive 17β-carboxylic acid metabolite. fda.gov This biotransformation is a critical step in the drug's clearance.
The resulting Fluticasone 17β-carboxylic acid has negligible glucocorticoid activity, meaning it does not exert the same effects as the parent compound. nih.gov This rapid conversion to an inactive metabolite is a key reason for the low systemic side effects observed with fluticasone propionate. nih.gov The clearance of the drug from the blood is so efficient that it is equivalent to the rate of hepatic blood flow, leading to a very high extraction ratio and virtually zero oral bioavailability. nih.gov
Interactive Data Table: Excretion and Clearance of Fluticasone Propionate in Animal Models
| Species | Route of Administration | Primary Excretion Route | Major Metabolite Detected | Reference |
| Rat | Intravenous, Oral, Subcutaneous | Feces (via bile) | Fluticasone 17β-carboxylic acid | fda.gov |
| Dog | Intravenous | Feces (via bile) | Not specified, but rapid clearance | fda.gov |
| Mouse | Oral, Subcutaneous | Feces | Fluticasone 17β-carboxylic acid | fda.gov |
Advanced Analytical Methodologies for Detection and Quantification of Fluticasone D3 17β Carboxylic Acid
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as the cornerstone for the analysis of Fluticasone-d3 17β-Carboxylic Acid. This powerful combination offers unparalleled sensitivity and selectivity, crucial for distinguishing and quantifying the analyte in complex biological matrices.
Method Development for Ultrasensitive Detection and Quantification
The development of UPLC-MS/MS methods for this compound is geared towards achieving ultra-low limits of quantification. Research has demonstrated the successful development of methods capable of detecting concentrations at the sub-picogram per milliliter (pg/mL) level. For instance, a highly sensitive method was established with a calibration curve ranging from 0.5 to 100 pg/mL, showcasing a correlation coefficient (r²) of ≥0.9992. nih.gov Another study reported a lower limit of quantitation (LLOQ) of 1 pg/mL. nih.gov These methods are essential for studies where only minute quantities of the analyte are present.
The selection of appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is a critical aspect of method development. For this compound, a common protonated precursor → product ion transition monitored is m/z 456.3 → 293.2. nih.govresearchgate.net This specific transition ensures high selectivity for the deuterated analog, minimizing interference from other compounds.
Table 1: UPLC-MS/MS Method Parameters for this compound
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL | nih.gov |
| Calibration Curve Range | 0.5 - 100 pg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥0.9992 | nih.govresearchgate.net |
| Precursor Ion (m/z) | 456.3 | nih.govresearchgate.net |
| Product Ion (m/z) | 293.2 | nih.govresearchgate.net |
Optimization of Chromatographic Separation and Mass Spectrometric Parameters
Achieving optimal chromatographic separation is vital for accurate quantification. This involves the careful selection of the analytical column and mobile phase composition. A commonly used column for this analysis is the ACQUITY UPLC BEH C18 (50mm×2.1mm, 1.7μm). nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as a 50:50 (v/v) mixture of methanol (B129727) and acetonitrile (B52724), and an aqueous solution containing an additive like 2.0 mM ammonium (B1175870) trifluoroacetate (B77799) (ATFA) to improve ionization efficiency. nih.gov
Optimization of mass spectrometric parameters is equally important for maximizing sensitivity and signal-to-noise ratio. These parameters include ion source temperature, ion source gases (nebulizer and drying gas), and ion spray voltage. For instance, one method utilized an ion source temperature of 400°C, ion source gas (GS1) at 75 psi, drying gas (GS2) at 70 psi, and an ion spray voltage of 3000 V. sciex.com The dwell time for each transition is also optimized, with values around 200 msec being typical to ensure a sufficient number of data points across the chromatographic peak. sciex.com
Application of Deuterated Analogs as Internal Standards in Bioanalysis
The use of deuterated analogs, such as this compound, as internal standards is a fundamental practice in quantitative bioanalysis, particularly when using mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. youtube.comimreblank.ch In this case, this compound serves as the internal standard for the quantification of its non-labeled counterpart, Fluticasone (B1203827) 17β-Carboxylic Acid.
The core principle of IDMS is that the labeled and unlabeled compounds behave almost identically during sample preparation, extraction, and chromatographic separation. youtube.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations or losses during the analytical process can be effectively corrected for. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This method provides highly accurate and precise results, traceable to the International System of Units (SI). nih.govrsc.org
Mitigation of Matrix Effects and Variability in Quantitative Research Assays
Biological matrices, such as plasma and urine, are complex mixtures of various endogenous and exogenous compounds. These compounds can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the "matrix effect." myadlm.org The matrix effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. chromatographyonline.comreddit.com Because the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. myadlm.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantitative results. reddit.com While deuterated standards are highly effective, it is important to note that in some rare cases of significant retention time differences in areas of changing ion suppression, differential matrix effects can still occur. myadlm.org
Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is a critical step to remove potential interferences from the biological matrix and to concentrate the analyte before UPLC-MS/MS analysis. For this compound and its non-labeled analog, solid-phase extraction (SPE) is a commonly employed and effective technique. nih.govnih.gov
One established method involves the use of Oasis MAX cartridges for the extraction of the analytes from 500μL of human plasma. nih.govresearchgate.net Another approach for plasma samples includes protein precipitation with zinc sulfate (B86663) solution followed by loading onto an SPE plate. nih.gov For urine samples, a common procedure involves acetonitrile precipitation followed by liquid-liquid extraction with dichloromethane. nih.gov After extraction, the samples are typically dried and then reconstituted in the mobile phase before injection into the UPLC-MS/MS system. nih.govnih.gov These sample preparation strategies are designed to yield high and reproducible recoveries, with mean assay recoveries for Fluticasone 17β-Carboxylic Acid reported to be around 93.5%. nih.govresearchgate.net
Table 2: Common Sample Preparation Techniques
| Biological Matrix | Sample Preparation Method | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) with Oasis MAX cartridges | nih.govresearchgate.net |
| Human Plasma | Protein precipitation with zinc sulfate followed by SPE | nih.gov |
| Urine | Acetonitrile precipitation followed by liquid-liquid extraction | nih.gov |
Method Validation for Research Assay Robustness and Reliability
To ensure that an analytical method is suitable for its intended purpose, a thorough validation process is conducted. This involves assessing several key parameters to demonstrate the assay's performance, robustness, and reliability in a research setting. nih.govnih.gov
The validation of analytical methods for Fluticasone 17β-Carboxylic Acid demonstrates high levels of accuracy, precision, and linearity, which are essential for dependable quantification in research. researchgate.netnih.govnih.gov
Accuracy and Precision: In a UPLC-MS/MS method for human plasma, the intra-batch and inter-batch accuracy for Fluticasone Propionate (B1217596) 17β-Carboxylic Acid was found to be between 95.5% and 103.4%. researchgate.netnih.gov The precision, expressed as the coefficient of variation, was between 0.74% and 5.06%. researchgate.netnih.gov Another LC-MS/MS method for urine samples reported inter-assay coefficients of variation (CVs) ranging from 7.4% to 12.0% for concentrations between 11.1 and 5117 pg/mL. nih.gov
Linearity: Linearity is established by demonstrating a proportional relationship between the concentration of the analyte and the instrumental response. For the plasma assay, calibration curves were linear over the concentration range of 0.5–100 pg/mL, with a correlation coefficient (r²) of ≥ 0.9992. researchgate.netnih.gov The urine assay showed a linear range from 10.3 to 9510 pg/mL. nih.gov
Table 1: Summary of Method Validation Parameters
| Parameter | Matrix | Method | Finding | Citation |
|---|---|---|---|---|
| Accuracy | Human Plasma | UPLC-MS/MS | 95.5% - 103.4% | researchgate.netnih.gov |
| Precision | Human Plasma | UPLC-MS/MS | 0.74% - 5.06% CV | researchgate.netnih.gov |
| Precision | Urine | LC-MS/MS | 7.4% - 12.0% Inter-assay CV | nih.gov |
| Linearity | Human Plasma | UPLC-MS/MS | r² ≥ 0.9992 (Range: 0.5-100 pg/mL) | researchgate.netnih.gov |
| Linearity | Urine | LC-MS/MS | Linear Range: 10.3-9510 pg/mL | nih.gov |
Evaluating the efficiency of the extraction process and the stability of the analyte in biological samples is crucial for ensuring the integrity of research results from sample collection through analysis.
Recovery: The recovery of an analyte refers to the efficiency of the extraction procedure. For the analysis of Fluticasone 17β-Carboxylic Acid in human plasma, the mean assay recovery using solid-phase extraction was 93.5%. researchgate.netnih.gov A separate method for urine analysis reported recovery ranging from 85.8% to 111.9%. nih.gov
Stability: The stability of Fluticasone 17β-Carboxylic Acid is assessed under various conditions to ensure that its concentration does not change during sample storage and processing. The pure chemical compound is known to be stable for at least four years under appropriate storage conditions. caymanchem.com In research protocols, the stability of the analyte in biological matrices is evaluated through freeze-thaw cycles, short-term bench-top storage, and long-term storage to confirm that the measured concentrations are accurate. nih.gov
Table 2: Summary of Recovery and Stability Findings
| Parameter | Matrix/Condition | Method | Finding | Citation |
|---|---|---|---|---|
| Recovery | Human Plasma | SPE | 93.5% (Mean Assay Recovery) | researchgate.netnih.gov |
| Recovery | Urine | PPT/LLE | 85.8% - 111.9% | nih.gov |
| Stability | Pure Compound | N/A | ≥ 4 years | caymanchem.com |
Applications in Pharmacokinetic and Metabolic Research Utilizing Fluticasone D3 17β Carboxylic Acid
Elucidation of Fluticasone (B1203827) Biotransformation Pathways
Fluticasone Propionate (B1217596) undergoes extensive first-pass metabolism in the liver, where it is rapidly converted to its primary and essentially inactive metabolite, Fluticasone 17β-Carboxylic Acid. nih.govnih.gov This biotransformation is almost exclusively mediated by the cytochrome P450 3A (CYP3A) family of enzymes, specifically CYP3A4, CYP3A5, and CYP3A7. nih.govnih.govresearchgate.net Deuterated analogs are key to dissecting the nuances of such metabolic pathways.
Deuteration of a molecule at a site of metabolic attack can slow the rate of that specific reaction due to the kinetic isotope effect (KIE). nih.gov By replacing hydrogen with deuterium (B1214612) in the parent compound, fluticasone propionate, the primary metabolic pathway via CYP3A4 can be retarded. This slowing of the main pathway can lead to "metabolic shunting," where the drug is diverted to alternative, minor metabolic routes that might otherwise be difficult to detect. nih.gov Studying the profile of metabolites from a deuterated parent compound can thus help identify and characterize these secondary pathways, providing a more complete picture of the drug's biotransformation.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In drug metabolism, this is most often observed when a carbon-hydrogen (C-H) bond targeted for cleavage by an enzyme is replaced with a stronger carbon-deuterium (C-D) bond. nih.govnih.gov
By comparing the rate of formation of Fluticasone 17β-Carboxylic Acid from native Fluticasone Propionate with the rate from a deuterated version of Fluticasone Propionate, researchers can quantify the KIE for the CYP3A4-mediated hydrolysis. Significant isotope effects have been observed in the metabolism of other labeled steroids. mssm.edu A large KIE value would confirm that the cleavage of that specific C-H bond is a rate-determining step in the metabolic process. This information is fundamental to understanding the enzymatic mechanism of glucocorticoid metabolism. nih.gov
Use as a Biomarker in Preclinical and In Vitro Research
The measurement of Fluticasone 17β-Carboxylic Acid serves as a reliable proxy for assessing exposure to the parent drug, Fluticasone Propionate.
In preclinical studies, particularly those involving inhalation, measuring the concentration of the parent drug in plasma can be challenging due to low systemic bioavailability and rapid clearance. nih.govnih.gov However, since Fluticasone 17β-Carboxylic Acid is the principal metabolite, its concentration in plasma or urine directly reflects the amount of parent drug that has been absorbed and metabolized. researchgate.net Studies have shown that systemic availability of Fluticasone Propionate correlates with its systemic effects, and by extension, with the levels of its metabolite. nih.govresearchgate.net Therefore, monitoring this metabolite provides a robust method for assessing systemic exposure in various research models.
The most prominent application of Fluticasone-d3 17β-Carboxylic Acid is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-labeled metabolite in biological matrices. researchgate.netnih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated standard is added to samples. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it accounts for variations in sample extraction, handling, and instrument response. nih.gov This allows for highly accurate and precise quantification of Fluticasone 17β-Carboxylic Acid, even at very low concentrations (sub-pg/mL levels). researchgate.netnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Fluticasone 17β-Carboxylic Acid | 453.3 | 293.2 | nih.gov |
| This compound | 456.3 | 293.2 | nih.gov |
Implications for In Vitro and Preclinical Drug-Drug Interaction (DDI) Studies
Assessing Inhibition or Induction of Metabolizing Enzymes by Co-Administered Agents
The biotransformation of Fluticasone Propionate to its primary and largely inactive metabolite, Fluticasone 17β-Carboxylic Acid, is almost exclusively mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall. nih.govarxiv.org This specificity makes the rate of formation of Fluticasone 17β-Carboxylic Acid a reliable biomarker for CYP3A4 activity. Consequently, this metabolic pathway is a valuable tool for investigating the potential of co-administered drugs to either inhibit or induce this key enzyme.
In a research context, Fluticasone Propionate can be used as a probe substrate to assess the drug-drug interaction (DDI) potential of a new chemical entity. When a new drug is co-incubated with Fluticasone Propionate in an in vitro system, such as human liver microsomes, a change in the production of Fluticasone 17β-Carboxylic Acid can indicate an interaction.
Inhibition: A significant decrease in the formation of the metabolite suggests that the co-administered agent is inhibiting CYP3A4 activity. For instance, potent CYP3A4 inhibitors like ketoconazole (B1673606) have been shown to markedly impair the formation of this metabolite. nih.govarxiv.org
Induction: Conversely, an increase in the metabolite's formation after pre-incubation with a test compound would suggest that the agent induces the expression of the CYP3A4 enzyme, leading to a higher metabolic rate.
The use of This compound as an internal standard is crucial for the accuracy of these assessments. By adding a known quantity of the deuterated standard to the experimental samples, researchers can precisely quantify the amount of the non-labeled metabolite produced, correcting for variations in sample preparation and analytical detection.
Advanced high-throughput screening methods for time-dependent CYP inhibitors can also be facilitated by the use of stable isotope-labeled substrates. In such assays, two sets of incubations are prepared. One set (control) contains the non-labeled probe substrate, while the other (test) contains a stable isotope-labeled probe substrate. By combining the samples from both sets for simultaneous analysis by LC/MS/MS, the throughput of the screening process can be significantly enhanced. nih.gov This principle can be applied using Fluticasone Propionate and its deuterated counterpart to efficiently screen for CYP3A4 inhibitors.
Table 1: Illustrative Data from an in vitro CYP3A4 Inhibition Assay Using Fluticasone Propionate as a Probe Substrate
| Test Compound | Concentration (µM) | Fluticasone 17β-Carboxylic Acid Formation (% of Control) | Interpretation |
|---|---|---|---|
| Control (no inhibitor) | - | 100 | Baseline CYP3A4 Activity |
| Ketoconazole | 1 | 8 | Strong Inhibition |
| Compound X | 10 | 45 | Moderate Inhibition |
| Compound Y | 10 | 95 | No Significant Inhibition |
Predictive Modeling of Metabolic Interactions in Research Contexts
Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an essential component of modern drug development. bioivt.com These models integrate physicochemical, in vitro, and physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. By doing so, they can forecast a drug's pharmacokinetic profile and predict the likelihood and magnitude of drug-drug interactions.
The data generated from studies utilizing Fluticasone Propionate as a probe substrate are critical inputs for building and refining PBPK models. The precise quantification of Fluticasone 17β-Carboxylic Acid, enabled by the use of This compound as an internal standard, provides essential parameters for these models, such as:
Intrinsic Clearance (CLint): The rate of metabolism by a specific enzyme in the absence of other physiological limitations.
Inhibition Constant (Ki) or IC50: Measures of the potency of an investigational drug to inhibit CYP3A4.
Induction Parameters (EC50 and Emax): Measures of the concentration-response relationship for enzyme induction.
These parameters, once determined in vitro, can be incorporated into a PBPK model to simulate the effects of a co-administered drug on Fluticasone Propionate metabolism in a virtual human population. This allows for the prediction of changes in drug exposure (Area Under the Curve, AUC) and peak concentrations (Cmax), which are key indicators of a clinically relevant DDI. For instance, PBPK models can simulate the impact of a CYP3A4 inducer on the clearance of Fluticasone Propionate, predicting a potential decrease in its therapeutic efficacy. nih.gov
While this compound's primary role is as an analytical tool, the high-quality data it helps generate is foundational to these predictive efforts. The accuracy of the input parameters directly influences the predictive power of the PBPK model. Therefore, the use of stable isotope-labeled standards is intrinsically linked to the development of robust and reliable models for forecasting metabolic drug interactions.
Environmental Fate and Biotransformation Studies
Occurrence and Detection in Environmental Matrices
To date, there is a significant lack of published data confirming the presence of Fluticasone (B1203827) 17β-Carboxylic Acid or its deuterated form in various environmental compartments, such as wastewater, surface water, or sediment. However, given that Fluticasone 17β-Carboxylic Acid is the main metabolite excreted by patients undergoing treatment with fluticasone propionate (B1217596), its entry into the environment via wastewater treatment plants is highly probable. nih.gov
The detection of this compound in complex environmental samples would necessitate sophisticated analytical techniques. The standard method would involve solid-phase extraction to concentrate the analyte from water samples, followed by analysis using high-pressure liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In such analyses, Fluticasone-d3 17β-Carboxylic Acid would be an ideal internal standard, as its retention time and ionization behavior are nearly identical to the non-labeled compound, allowing for accurate quantification.
Despite the availability of these sensitive analytical methods, which can detect pharmaceuticals and their metabolites at low nanogram-per-liter levels, specific monitoring studies for Fluticasone 17β-Carboxylic Acid in the environment have not been reported in the scientific literature. nih.gov
Biotransformation Pathways in Environmental Systems (e.g., aquatic environments, wastewater treatment plants)
The initial biotransformation of fluticasone propionate to Fluticasone 17β-Carboxylic Acid is a hydrolysis reaction catalyzed by cytochrome P450 3A4 (CYP3A4) enzymes in the human liver. nih.govresearchgate.net This process results in an inactive metabolite. nih.gov
Once excreted and introduced into environmental systems like wastewater treatment plants, Fluticasone 17β-Carboxylic Acid may undergo further biotransformation by the diverse microbial communities present. However, specific studies on the degradation pathways of this metabolite in aquatic environments or during sewage treatment are currently absent. The parent compound, fluticasone propionate, is described as "potentially persistent," suggesting that it, and likely its primary metabolite, may not be readily biodegradable. janusinfo.se The structural complexity of the steroid backbone and the presence of fluorine atoms could contribute to its recalcitrance to microbial degradation.
Formation of Transformation Products with Academic Significance in Ecotoxicology
The transformation of pharmaceuticals in the environment can lead to the formation of new compounds, known as transformation products (TPs), which may have their own toxicological profiles. nih.gov In some cases, TPs can be as or even more harmful than the parent compound. nih.gov
For Fluticasone 17β-Carboxylic Acid, there is no available information regarding the formation of specific TPs in the environment or their potential ecotoxicological significance. The risk of environmental impact from fluticasone propionate and its metabolites has been considered low in some assessments, primarily because its approval was for generic substitution, implying no significant increase in environmental loading. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl However, other reports highlight a lack of environmental toxicity data, which precludes a comprehensive risk assessment. janusinfo.se
The study of pharmaceutical TPs is a growing field in environmental science, as understanding their formation and potential for harm is crucial for a complete environmental risk assessment. nih.gov Future research is needed to investigate whether Fluticasone 17β-Carboxylic Acid is transformed into other products in the environment and to evaluate the potential ecotoxicological risks associated with these TPs.
Future Perspectives and Research Challenges for Fluticasone D3 17β Carboxylic Acid
Development of Novel Analytical Approaches for Complex Biological and Environmental Matrices
The detection and quantification of Fluticasone (B1203827) 17β-Carboxylic Acid, the primary metabolite of Fluticasone Propionate (B1217596), in complex biological samples present an ongoing analytical challenge due to the typically low concentrations. nih.gov Future research will likely focus on creating even more sensitive and robust analytical methods.
A significant step forward has been the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous measurement of Fluticasone Propionate and its metabolite, Fluticasone Propionate-17β-Carboxylic Acid (FP 17β-CA), in human plasma. nih.gov This method utilizes their respective deuterated internal standards, Fluticasone Propionate-d3 and Fluticasone Propionate 17β-Carboxylic Acid-d3, to achieve high sensitivity, with a lower limit of quantification in the sub-picogram per milliliter range. nih.gov The technique involves solid-phase extraction from plasma samples, followed by analysis using a triple quadrupole mass spectrometer in the positive ionization mode. nih.gov
Table 1: UPLC-MS/MS Method Parameters for Fluticasone Metabolite Analysis
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Analytes | Fluticasone Propionate (FP) and Fluticasone Propionate-17β-Carboxylic Acid (FP 17β-CA) |
| Internal Standards | FP-d3 and FP 17β-CA-d3 |
| Biological Matrix | Human Plasma (500µL) |
| Extraction Method | Solid Phase Extraction (Oasis MAX cartridges) |
| Column | ACQUITY UPLC BEH C18 (50mm×2.1mm, 1.7µm) |
| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ionization |
| Calibration Range | 0.5-100 pg/mL |
Data sourced from a study on the simultaneous analysis of these compounds. nih.gov
Future challenges include adapting these highly sensitive methods for environmental matrices, where the compound could be present in trace amounts. Further research may also explore novel sample preparation techniques and ionization sources to enhance signal intensity and reduce matrix effects, pushing the limits of detection even lower.
Advanced In Vitro and In Silico Modeling of Glucocorticoid Metabolism
Understanding the intricate details of glucocorticoid metabolism is crucial for predicting drug efficacy and potential interactions. Advanced in vitro and in silico models are central to this endeavor.
In vitro studies using human liver microsomes have been instrumental in confirming that the biotransformation of Fluticasone Propionate to its principal metabolite, the 17β-carboxylic acid derivative, is predominantly mediated by cytochrome P450 3A (CYP3A) enzymes. nih.govresearchgate.net These experiments have shown that at pharmacologically relevant concentrations, CYP3A4, CYP3A5, and CYP3A7 are the primary catalysts for this reaction. nih.govresearchgate.net Such in vitro systems allow for the detailed characterization of enzyme kinetics and the screening of potential inhibitors. nih.gov
In silico modeling complements these experimental approaches. Pharmacokinetic/pharmacodynamic (PK/PD) models are being developed to simulate the dynamics of the glucocorticoid receptor (GR). iapchem.org These models aim to capture key features such as the binding of a glucocorticoid to the GR in the cytoplasm, its translocation into the nucleus, and the subsequent modulation of gene transcription. iapchem.org By integrating experimental data, such as the binding affinity of fluticasone for the GR, these computational models can help predict the cellular response to the drug. iapchem.orgnih.gov Future research will focus on developing more complex, multi-scale models that can link systemic drug exposure to cellular-level metabolic events and tissue-specific responses, as has been explored for other corticosteroids. rsc.org
Exploring Uncharacterized Metabolic Pathways and Enzymes
While the primary metabolic pathway of fluticasone is well-established, questions remain about minor or alternative routes of metabolism. The hydrolysis of the S-fluoromethyl carbothioate group to form the inactive 17β-carboxylic acid metabolite is the main transformation, catalyzed by CYP3A enzymes. nih.govdrugbank.comdrugbank.com
Table 2: Cytochrome P450 Enzymes Involved in Fluticasone Metabolism
| Enzyme | Role in Fluticasone Metabolism | Location of Expression |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme in the liver. nih.govnih.gov | Liver, Intestine |
| CYP3A5 | Efficiently metabolizes fluticasone; predominant P450 enzyme in the lung. nih.govnih.gov | Lung, Liver |
| CYP3A7 | Capable of metabolizing fluticasone, but at slower rates. nih.gov | Fetal Liver |
Information compiled from studies on glucocorticoid metabolism. nih.govnih.govnih.gov
Research has demonstrated that CYP3A5 is a key enzyme in the lungs, making it particularly relevant for the metabolism of inhaled glucocorticoids like fluticasone. nih.govnih.gov However, some in vitro studies have hinted at the formation of other, unidentified metabolites at higher substrate concentrations, suggesting that other enzymes or pathways may play a role under certain conditions. nih.gov
Future research challenges include the identification and characterization of these minor metabolites and the enzymes responsible for their formation. This could involve using high-resolution mass spectrometry to detect novel metabolic products and employing a broader panel of recombinant enzymes to screen for catalytic activity. Uncovering these pathways could provide a more complete picture of fluticasone disposition and potentially explain inter-individual variability in drug response.
Expanding the Utility of Deuterated Metabolites in Translational Research Methodologies
Deuterated compounds, including Fluticasone-d3 17β-Carboxylic Acid, are powerful tools in translational research, bridging the gap between basic science and clinical application. Their utility extends beyond serving as internal standards in analytical assays.
One of the most promising areas is Deuterium (B1214612) Metabolic Imaging (DMI). isotope.comspringermedizin.de This non-invasive magnetic resonance spectroscopy (MRS) technique uses deuterated substrates to trace and visualize metabolic pathways in real-time and in three dimensions within a living organism. isotope.comnih.gov The low natural abundance of deuterium makes it an ideal tracer, as the signal from the administered labeled compound is easily distinguished from the background. nih.gov While not yet applied specifically to fluticasone metabolism, the DMI framework could theoretically be adapted to study glucocorticoid processing in target tissues like the lungs.
Furthermore, the strategic use of deuteration can itself be a research tool. The "kinetic isotope effect" describes how the substitution of hydrogen with deuterium can slow down metabolic reactions at that position due to the stronger carbon-deuterium bond. nih.gov This principle has been explored in drug development to create more stable compounds. nih.gov Studies on other drugs, such as doxophylline, have shown that deuteration can induce a "metabolic switch," altering the metabolic profile and, consequently, the drug's pharmacodynamic effects. acs.org Applying this concept to glucocorticoids could yield new insights into their structure-activity relationships and potentially lead to the development of novel therapeutic agents with optimized metabolic profiles. The use of stable isotopes is already a key methodology in cellular metabolism research to understand pathway activity. mdpi.com
The continued use of this compound in bioequivalence studies and for monitoring patient compliance with inhaled therapy remains a cornerstone of its application in translational medicine. nih.govnih.gov
Q & A
Q. What analytical techniques are recommended for quantifying Fluticasone-d3 17β-Carboxylic Acid in biological matrices, and how should they be validated?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity for deuterated compounds. Use a reversed-phase C18 column with a gradient elution of 0.1% formic acid in water/acetonitrile. Validate by establishing linearity (5–500 ng/mL), precision (intra-day CV <15%), and accuracy (85–115% recovery) via matrix-matched calibration curves. Confirm the absence of interference from impurities (e.g., Fluticasone Propionate-d5) using high-resolution mass spectrometry (HRMS). The deuterium label aids differentiation from endogenous metabolites .
Q. How does the structural modification at the 17β position (carboxylic acid vs. propionate ester) influence the compound’s physicochemical properties?
Methodological Answer: The 17β-carboxylic acid group reduces lipophilicity compared to the propionate ester, altering solubility and membrane permeability. Assess logP values via shake-flask experiments or computational modeling (e.g., ChemAxon). Use nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on chemical shifts at C17 (δ ~170 ppm for carboxylic acid) and deuterium incorporation at labeled positions .
Q. What synthetic strategies are employed to introduce deuterium into this compound, and how is isotopic purity verified?
Methodological Answer: Deuterium is typically introduced via catalytic exchange or deuterated reagent synthesis (e.g., using D₂O or deuterated acetic anhydride). Verify isotopic purity (>98%) using LC-HRMS with electrospray ionization (ESI) in negative ion mode. Monitor the [M-H]⁻ ion (m/z 398.42 for this compound) and compare isotopic abundance patterns to theoretical distributions .
Advanced Research Questions
Q. How can conflicting data on glucocorticoid receptor (GR) binding affinity for this compound be resolved?
Methodological Answer: Discrepancies may arise from assay conditions or isotopic effects. Standardize competitive binding assays (4°C incubation, 2 nM [³H]-dexamethasone tracer) to minimize variability. Perform molecular dynamics simulations to assess deuterium’s impact on ligand-receptor docking. Cross-validate with fluorescence polarization assays using FITC-labeled GR ligand-binding domains. Note that reduced lipophilicity may lower apparent affinity in cell-based assays .
Q. What experimental designs can isolate the isotopic effect of deuterium on the compound’s metabolic stability?
Methodological Answer: Compare pharmacokinetic profiles of this compound and its non-deuterated analog in vitro (e.g., human liver microsomes) and in vivo (rodent models). Use LC-MS/MS to quantify parent compound and metabolites (e.g., 17β-carboxylic acid-glucuronide). Apply the Arrhenius equation to evaluate deuterium’s kinetic isotope effect (KIE) on oxidative metabolism. Include control groups to account for batch-to-batch variability .
Q. How can researchers distinguish this compound from its structural analogs during impurity profiling?
Methodological Answer: Employ orthogonal techniques:
- HPLC-DAD : Use a phenyl-hexyl column (150 × 4.6 mm, 3.5 µm) with 0.1% phosphoric acid/acetonitrile gradient (retention time ~12 min).
- HRMS : Monitor fragment ions (e.g., m/z 357.15 for cleavage at C17).
- NMR : Compare δ values for the difluorinated A-ring (δ ~6.9 ppm) and deuterated methyl groups (δ ~1.2 ppm). Reference impurity standards (e.g., Fluticasone Impurity I) for spiking experiments .
Q. What strategies mitigate batch-to-batch variability in bioactivity studies of this compound?
Methodological Answer:
- Purity Control : Require >95% chemical purity (HPLC) and confirm absence of degradants (e.g., 17-keto impurity) via accelerated stability testing (40°C/75% RH for 6 months).
- Bioassay Standardization : Use GR-transfected HEK293 cells with luciferase reporters for dose-response curves (EC₅₀ calculations). Include fluticasone propionate as a positive control to normalize inter-assay variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LC-MS/MS sensitivity for this compound across laboratories?
Methodological Answer: Variability often stems from ionization suppression in biological matrices. Implement:
- Matrix Effects Study : Spike compound into plasma/urine from 6 donors and calculate matrix factor (MF = peak area in matrix/neat solution).
- Internal Standardization : Use a stable isotope-labeled internal standard (e.g., Fluticasone-¹³C₃ 17β-Carboxylic Acid).
- Ion Source Optimization : Adjust ESI voltage (-2500 V) and sheath gas (40 psi) to enhance negative ion mode sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
